molecular formula C9H15NO2 B12523984 (1S,3aR,7aR)-Octahydro-1H-isoindole-1-carboxylic acid CAS No. 735252-68-3

(1S,3aR,7aR)-Octahydro-1H-isoindole-1-carboxylic acid

Cat. No.: B12523984
CAS No.: 735252-68-3
M. Wt: 169.22 g/mol
InChI Key: WSMBEQKQQASPPL-RNJXMRFFSA-N
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Description

(1S,3aR,7aR)-Octahydro-1H-isoindole-1-carboxylic acid is a unique organic compound characterized by its octahydro-isoindole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3aR,7aR)-Octahydro-1H-isoindole-1-carboxylic acid typically involves the hydrogenation of isoindole derivatives under specific conditions. One common method includes the catalytic hydrogenation of isoindole-1-carboxylic acid using a palladium catalyst under high pressure and temperature. The reaction conditions are carefully controlled to ensure the selective formation of the desired stereoisomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation processes. These processes utilize advanced catalytic systems and reactors designed to handle high pressures and temperatures efficiently. The use of continuous flow reactors can enhance the yield and purity of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(1S,3aR,7aR)-Octahydro-1H-isoindole-1-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.

    Reduction: Further reduction of the compound can lead to the formation of fully saturated derivatives.

    Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, and other functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as alcohols, amines, and acyl chlorides are used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various esters, amides, and fully saturated derivatives of this compound

Scientific Research Applications

(1S,3aR,7aR)-Octahydro-1H-isoindole-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (1S,3aR,7aR)-Octahydro-1H-isoindole-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in modulating metabolic and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (1Z,3aS,7aR)-1-ethylidene-7a-methyl-octahydro-1H-indene
  • (1S,3aR,7aR)-Octahydro-1H-isoindole-1-carboxylic acid derivatives

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of the isoindole ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

735252-68-3

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

(1S,3aR,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole-1-carboxylic acid

InChI

InChI=1S/C9H15NO2/c11-9(12)8-7-4-2-1-3-6(7)5-10-8/h6-8,10H,1-5H2,(H,11,12)/t6-,7+,8-/m0/s1

InChI Key

WSMBEQKQQASPPL-RNJXMRFFSA-N

Isomeric SMILES

C1CC[C@@H]2[C@@H](C1)CN[C@@H]2C(=O)O

Canonical SMILES

C1CCC2C(C1)CNC2C(=O)O

Origin of Product

United States

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